molecular formula C17H13ClN2O B2514659 3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one CAS No. 1170499-16-7

3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2514659
CAS No.: 1170499-16-7
M. Wt: 296.75
InChI Key: IPQWRSSBTVTVGH-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a 3-chlorobenzyl group and a phenyl group

Preparation Methods

The synthesis of 3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-chlorobenzyl group: This step involves the reaction of the pyrimidine intermediate with 3-chlorobenzyl chloride in the presence of a base.

    Addition of the phenyl group: The final step involves the substitution reaction where the phenyl group is introduced to the pyrimidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorobenzyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    3-chlorobenzyl chloride: A precursor in the synthesis of the compound, known for its reactivity in substitution reactions.

    6-phenylpyrimidin-4(3H)-one: A related compound with similar structural features but lacking the 3-chlorobenzyl group.

    3-(3-chlorobenzyl)pyrimidine: Another similar compound with a different substitution pattern on the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-15-8-4-5-13(9-15)11-20-12-19-16(10-17(20)21)14-6-2-1-3-7-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQWRSSBTVTVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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